

# The Endocannabinoid System and Cannabidiol Interaction Pathways: An In-depth Technical Guide

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## Abstract

The endocannabinoid system (ECS) is a ubiquitous and critical lipid signaling network integral to maintaining physiological homeostasis. Its modulation holds significant therapeutic potential for a vast range of human diseases. Cannabidiol (CBD), a prominent non-intoxicating phytocannabinoid derived from *Cannabis sativa*, has garnered substantial scientific interest due to its broad spectrum of pharmacological effects. Unlike its well-known counterpart,  $\Delta^9$ -tetrahydrocannabinol (THC), CBD exerts its influence not through direct, high-affinity agonism of cannabinoid receptors, but via a complex and multifaceted mechanism of action involving multiple molecular targets. This technical guide provides a comprehensive overview of the core components of the ECS and delves into the intricate interaction pathways of cannabidiol. It is designed to be a detailed resource, presenting quantitative data in structured tables, outlining detailed experimental methodologies for key assays, and visualizing complex signaling pathways and workflows using Graphviz diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in the field of drug development.

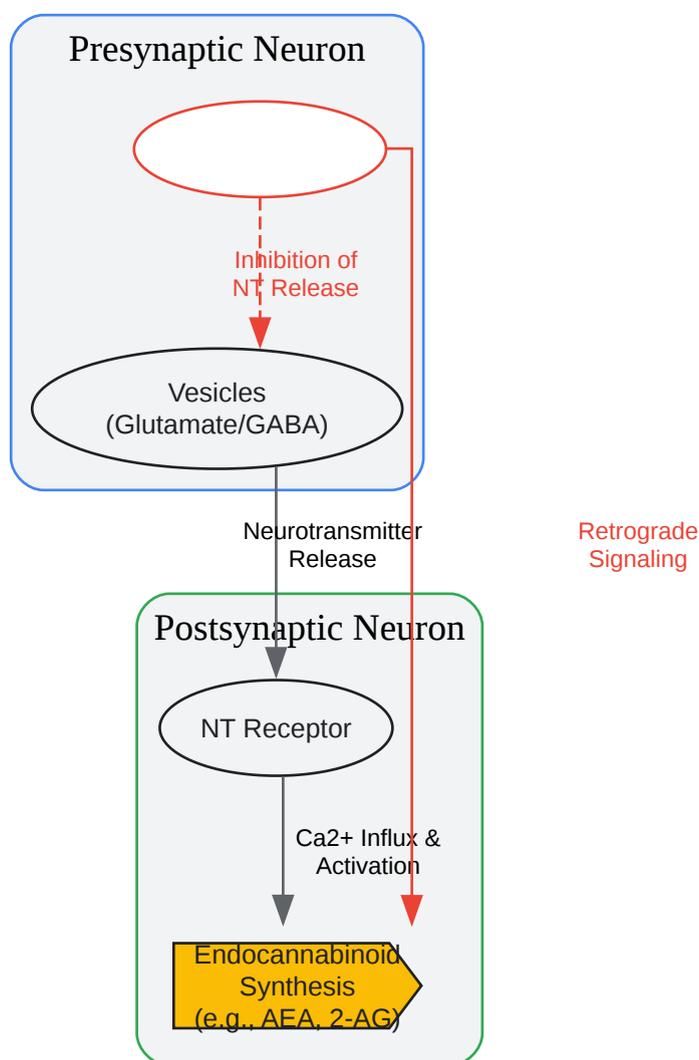
## The Endocannabinoid System: A Core Regulatory Network

The endocannabinoid system is a complex and highly conserved signaling system that plays a pivotal role in regulating a multitude of physiological and cognitive processes, including but not limited to, pain perception, immune response, appetite, mood, and memory.[1][2][3] The proper functioning of the ECS is crucial for maintaining homeostasis, and its dysregulation has been implicated in numerous pathological conditions.[4] The canonical ECS is comprised of three primary components:

- **Cannabinoid Receptors:** The principal receptors of the ECS are the G protein-coupled receptors (GPCRs) CB1 and CB2.[1][5]
  - **CB1 Receptors:** Predominantly expressed in the central nervous system (CNS), particularly in the brain, they are also present in various peripheral organs and tissues.[1][2] Their activation modulates neurotransmitter release, influencing processes like mood, appetite, pain sensation, and memory.[1][6]
  - **CB2 Receptors:** Primarily located in the peripheral nervous system, with high concentrations on immune cells.[1][2] Activation of CB2 receptors is mainly associated with the modulation of immune responses and inflammation.[7]
- **Endocannabinoids:** These are endogenous lipid-based neurotransmitters that are synthesized on-demand and activate cannabinoid receptors.[1][2] The two most extensively studied endocannabinoids are:
  - **Anandamide (AEA or N-arachidonylethanolamine):** A partial agonist for both CB1 and CB2 receptors.[6]
  - **2-Arachidonoylglycerol (2-AG):** A full agonist for both CB1 and CB2 receptors, typically found in higher concentrations in the brain than anandamide.[1][6]
- **Metabolic Enzymes:** These enzymes are responsible for the synthesis and degradation of endocannabinoids, thereby controlling the duration and intensity of their signaling.[1][2]
  - **Fatty Acid Amide Hydrolase (FAAH):** The primary enzyme responsible for the intracellular degradation of anandamide.[6][8]
  - **Monoacylglycerol Lipase (MAGL):** The main enzyme that catabolizes 2-AG.[6][8]

## Endocannabinoid Signaling Pathways

Endocannabinoids function as retrograde messengers at synapses.[5][9] They are synthesized "on-demand" from membrane lipid precursors in the postsynaptic neuron in response to an increase in intracellular calcium.[9] Following their synthesis, they are released into the synaptic cleft, travel backward to the presynaptic terminal, and bind to CB1 receptors. This activation of presynaptic CB1 receptors, which are coupled to Gi/o proteins, leads to the inhibition of adenylyl cyclase, modulation of ion channels (inhibition of Ca<sup>2+</sup> channels and activation of K<sup>+</sup> channels), and ultimately a reduction in the release of neurotransmitters (either excitatory like glutamate or inhibitory like GABA).[10][11] This retrograde signaling mechanism allows for precise, localized control over synaptic transmission.[5]



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Endocannabinoid Retrograde Signaling.

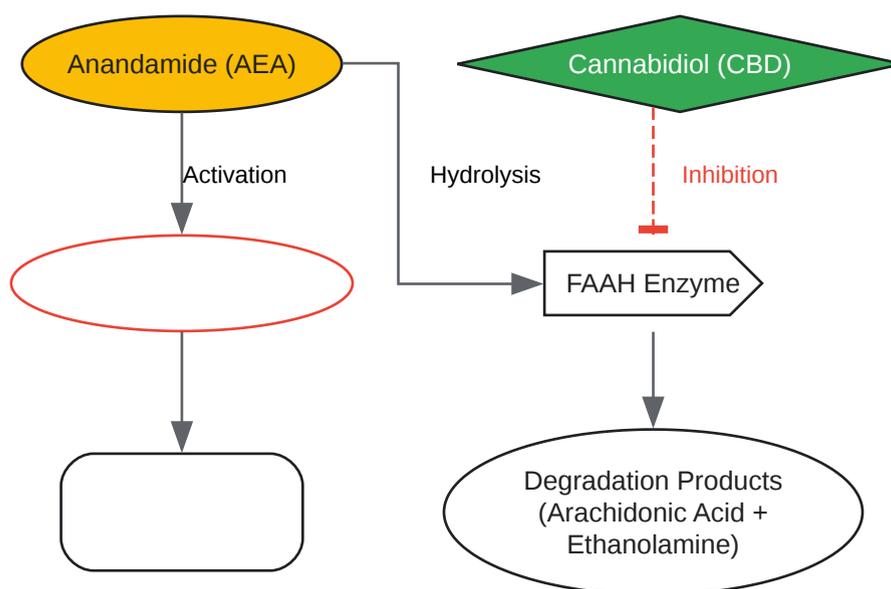
## Cannabidiol's Multifaceted Interaction with the Endocannabinoid System

Cannabidiol's pharmacological profile is complex, as it interacts with a wide array of molecular targets, extending beyond the canonical endocannabinoid system.[12] Its therapeutic effects are believed to arise from the synergistic action at these multiple sites.

### Indirect Interactions with Cannabinoid Receptors

CBD exhibits a low binding affinity for both CB1 and CB2 receptors.[13][14] Its primary influence on the ECS is indirect, through two main mechanisms:

- **Enhancement of Endocannabinoid Tone:** CBD is a competitive inhibitor of Fatty Acid Amide Hydrolase (FAAH), the enzyme that degrades anandamide.[15][16] By inhibiting FAAH, CBD reduces the breakdown of anandamide, leading to increased levels of this endocannabinoid in the synaptic cleft.[15][17] This elevation of "endocannabinoid tone" enhances the activation of cannabinoid receptors by their endogenous ligands. CBD also demonstrates a weaker inhibitory effect on Monoacylglycerol Lipase (MAGL), the enzyme responsible for 2-AG degradation.[18]



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### CBD's Inhibition of FAAH.

- **Allosteric Modulation of CB1 Receptors:** CBD acts as a negative allosteric modulator (NAM) of the CB1 receptor.[16][19][20] This means it binds to a site on the receptor that is distinct from the orthosteric site where agonists like THC and anandamide bind.[19] This binding event induces a conformational change in the CB1 receptor that reduces the efficacy and potency of orthosteric agonists.[16][19] This mechanism is thought to contribute to CBD's ability to mitigate some of the psychoactive effects of THC.[4]

## Direct Interactions with Non-Endocannabinoid System Receptors

Beyond its indirect influence on the ECS, CBD directly interacts with several other receptor systems, contributing to its diverse therapeutic profile:

- **Transient Receptor Potential Vanilloid 1 (TRPV1):** CBD is an agonist of the TRPV1 receptor, an ion channel involved in the perception of pain, inflammation, and body temperature.[12][21] The activation of TRPV1 by CBD is followed by a desensitization of the channel, which may contribute to its analgesic effects.[22][23]
- **Serotonin 1A (5-HT1A) Receptor:** CBD acts as a partial agonist at the 5-HT1A receptor, a key player in the regulation of mood, anxiety, and pain.[15][24] This interaction is believed to underlie many of CBD's anxiolytic and antidepressant-like properties.[24]
- **Peroxisome Proliferator-Activated Receptors (PPARs):** CBD can activate PPAR $\gamma$ , a nuclear receptor that regulates gene expression involved in lipid metabolism, glucose homeostasis, and inflammation.[25] This interaction is a likely contributor to CBD's anti-inflammatory and neuroprotective effects.[25]

## Influence on Adenosine Signaling

CBD has been shown to enhance adenosine signaling, which plays a role in promoting sleep, relaxation, and has anti-inflammatory properties.[16][26] It achieves this by inhibiting the reuptake of adenosine via the equilibrative nucleoside transporter 1 (ENT1).[13][17][27] By blocking this transporter, CBD increases the extracellular concentration of adenosine, thereby potentiating its effects at adenosine receptors, such as the A2A receptor.[13][17] Interestingly,

some research also suggests that CBD can act as a negative allosteric modulator of the A2A receptor.[15][25][28]

## Quantitative Data on CBD's Molecular Interactions

The following tables summarize key quantitative data regarding the binding affinities and functional activities of CBD at its various molecular targets. These values are essential for understanding its potency and selectivity.

Table 1: Binding Affinities (K<sub>i</sub>) of Cannabidiol for Various Receptors

Compound	Receptor	K <sub>i</sub> (nM)	Reference(s)
Cannabidiol (CBD)	Human CB1	>1000	[7][14]
Cannabidiol (CBD)	Human CB2	>1000	[7][14]

Note: A higher K<sub>i</sub> value indicates a lower binding affinity.

Table 2: Functional Activity (IC<sub>50</sub>/EC<sub>50</sub>) of Cannabidiol at Various Targets

Compound	Target	Assay Type	Parameter	Value	Reference(s)
Cannabidiol (CBD)	FAAH (rat brain)	Enzyme Inhibition	IC <sub>50</sub>	27.5 μM	[3]
Cannabidiol (CBD)	Adenosine Uptake (microglia)	Uptake Inhibition	IC <sub>50</sub>	190 nM	[17]
Cannabidiol (CBD)	TRPV1 (rat DRG neurons)	Calcium Influx	-	Agonist at 10-50 μM	[29]
Capsaicin (reference)	TRPV1 (HEK293 cells)	Calcium Influx	EC <sub>50</sub>	7.97 nM	[30]

IC50: The concentration of an inhibitor where the response (or binding) is reduced by half.

EC50: The concentration of a drug that gives half-maximal response.

## Detailed Experimental Protocols

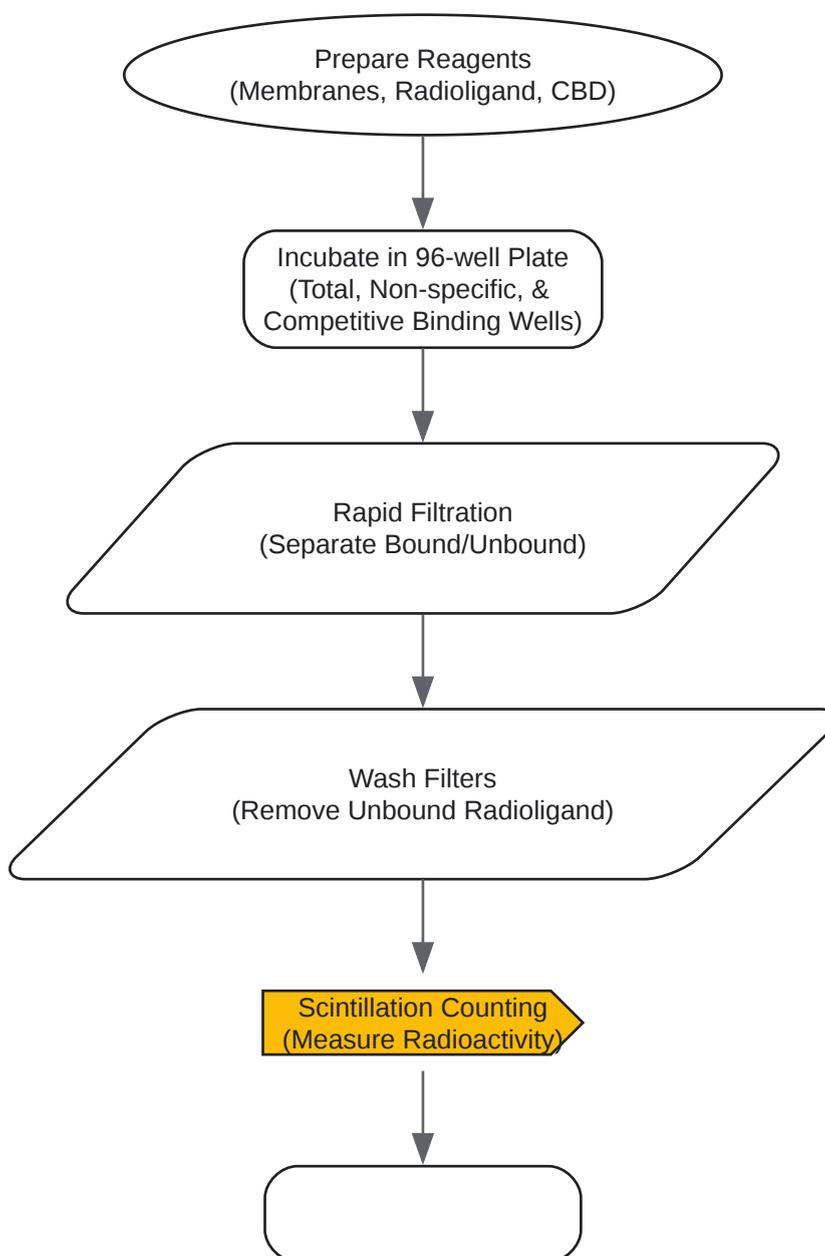
This section provides an overview of the methodologies for key experiments cited in the study of CBD's interaction with the endocannabinoid system.

### Competitive Radioligand Binding Assay for Cannabinoid Receptors

This assay is used to determine the binding affinity ( $K_i$ ) of a test compound (like CBD) for a specific receptor (e.g., CB1 or CB2).

- Principle: The assay measures the ability of an unlabeled test compound to compete with a radiolabeled ligand (with known high affinity) for binding to the receptor. The displacement of the radioligand is proportional to the affinity of the test compound.[\[5\]](#)[\[11\]](#)
- Materials and Reagents:
  - Membrane preparations from cells expressing the target receptor (e.g., HEK-293 cells with human CB1 or CB2).[\[11\]](#)
  - Radioligand (e.g., [ $^3$ H]CP-55,940).[\[11\]](#)
  - Test compound (CBD).
  - Non-specific binding control (a high concentration of a non-radiolabeled high-affinity ligand).[\[11\]](#)
  - Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl<sub>2</sub>, 1 mM EDTA, 0.5% BSA, pH 7.4).[\[11\]](#)
  - Filtration system (cell harvester and glass fiber filters).[\[5\]](#)
  - Scintillation counter.[\[5\]](#)
- Procedure:

- Incubation: In a 96-well plate, incubate the membrane preparation with the radioligand and varying concentrations of the test compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand + non-specific control).[5]
- Filtration: After reaching equilibrium, rapidly filter the contents of each well through a glass fiber filter mat to separate bound from unbound radioligand.[5]
- Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.[5]
- Quantification: Measure the radioactivity trapped on the filters using a scintillation counter. [5]
- Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki value is then calculated using the Cheng-Prusoff equation.[7]



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Radioligand Binding Assay Workflow.

## In Vitro Fluorometric FAAH Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of FAAH.

- Principle: The assay utilizes a fluorogenic substrate that, when hydrolyzed by FAAH, releases a highly fluorescent product. The rate of fluorescence increase is proportional to FAAH activity. Inhibitors will reduce this rate.[31][32]

- Materials and Reagents:
  - Recombinant FAAH enzyme or lysate from cells/tissues expressing FAAH.[32]
  - FAAH Assay Buffer (e.g., 125 mM Tris-HCl, pH 9.0, 1 mM EDTA).[32]
  - Fluorogenic FAAH substrate (e.g., arachidonoyl 7-amino, 4-methylcoumarin amide - AAMCA).[31]
  - Test compound (CBD).
  - 96-well black, flat-bottom microplate.[31]
  - Fluorescence microplate reader.[31]
- Procedure:
  - Reaction Setup: In a 96-well plate, add the FAAH enzyme and the test compound at various concentrations. Include control wells with enzyme and vehicle (e.g., DMSO).[33]
  - Pre-incubation: Pre-incubate the plate to allow the inhibitor to interact with the enzyme.[31]
  - Initiation: Initiate the reaction by adding the fluorogenic substrate to all wells.[31]
  - Measurement: Immediately measure the fluorescence intensity kinetically over time at the appropriate excitation and emission wavelengths (e.g., Ex: ~360 nm, Em: ~465 nm).[29]  
[31]
- Data Analysis: Determine the rate of the enzymatic reaction from the linear portion of the kinetic curve. Plot the percentage of inhibition against the log concentration of the test compound to calculate the IC50 value.

## β-Arrestin Recruitment Assay for GPCRs

This assay is used to determine if a ligand, upon binding to a GPCR (like CB1), induces the recruitment of β-arrestin, a key event in receptor desensitization and G protein-independent signaling.

- Principle: This cellular assay often uses enzyme fragment complementation. The GPCR is tagged with one part of an enzyme, and  $\beta$ -arrestin is tagged with the complementary part. Upon ligand-induced interaction of the GPCR and  $\beta$ -arrestin, the enzyme fragments come together, forming an active enzyme that generates a detectable signal (e.g., luminescence).  
[\[1\]](#)[\[4\]](#)[\[12\]](#)
- Materials and Reagents:
  - A cell line engineered to co-express the tagged GPCR and  $\beta$ -arrestin (e.g., PathHunter® cells).[\[4\]](#)[\[12\]](#)
  - Test compound (CBD) and a reference agonist.
  - Cell culture medium and reagents.
  - Detection reagents for the specific assay system.[\[4\]](#)
  - Luminometer.
- Procedure:
  - Cell Plating: Plate the engineered cells in a 384-well plate and incubate.[\[12\]](#)
  - Compound Addition: Add the test compound (to test for agonist activity) or the test compound followed by a reference agonist (to test for antagonist/modulatory activity).
  - Incubation: Incubate the plate to allow for receptor activation and  $\beta$ -arrestin recruitment.
  - Signal Detection: Add the detection reagents and measure the luminescent signal.[\[12\]](#)
- Data Analysis: Plot the luminescent signal against the log concentration of the compound to generate dose-response curves and determine potency (EC50) and efficacy (Emax).

## Forskolin-Induced cAMP Accumulation Assay

This assay is used to measure the activation of Gi/o-coupled receptors like CB1.

- Principle: CB1 receptor activation inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP). To measure this decrease, the cells are first stimulated with forskolin, which directly activates adenylyl cyclase and raises basal cAMP levels. The ability of a CB1 agonist to reduce this forskolin-induced cAMP accumulation is then quantified.[23][34]
- Materials and Reagents:
  - Cells expressing the CB1 receptor.
  - Forskolin.
  - Test compound (CBD) and a reference agonist.
  - A cAMP detection kit (e.g., HTRF, ELISA, or other immunoassay formats).
- Procedure:
  - Cell Treatment: Treat the cells with the test compound in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
  - Forskolin Stimulation: Add forskolin to stimulate adenylyl cyclase.
  - Cell Lysis: Lyse the cells to release the intracellular cAMP.
  - cAMP Quantification: Measure the cAMP levels in the cell lysates using a suitable detection kit.
- Data Analysis: Plot the measured cAMP levels against the log concentration of the agonist to determine the IC50 for the inhibition of forskolin-stimulated cAMP accumulation.

## Intracellular Calcium Influx Assay for TRPV1 Activation

This assay measures the activation of the TRPV1 ion channel by monitoring changes in intracellular calcium concentration.

- Principle: Activation of the TRPV1 channel allows for the influx of cations, including calcium (Ca<sup>2+</sup>), into the cell. This increase in intracellular Ca<sup>2+</sup> can be detected using fluorescent

Ca<sup>2+</sup> indicators.[18][35][36]

- Materials and Reagents:
  - Cells expressing the TRPV1 receptor (e.g., transfected HEK293 cells or dorsal root ganglion neurons).[29]
  - A fluorescent Ca<sup>2+</sup> indicator dye (e.g., Fluo-4 AM or Fura-2 AM).[18]
  - Test compound (CBD) and a reference agonist (e.g., capsaicin).[29]
  - A fluorescence microscope or a fluorescence plate reader.
- Procedure:
  - Cell Loading: Incubate the cells with the Ca<sup>2+</sup> indicator dye.
  - Baseline Measurement: Measure the baseline fluorescence of the cells.
  - Compound Addition: Add the test compound and monitor the change in fluorescence in real-time.[36]
- Data Analysis: The change in fluorescence intensity is proportional to the change in intracellular Ca<sup>2+</sup> concentration. Dose-response curves can be generated to determine the EC<sub>50</sub> of the agonist.

## Quantification of Endocannabinoids by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is the gold standard method for accurately measuring the levels of endocannabinoids like anandamide and 2-AG in biological samples.

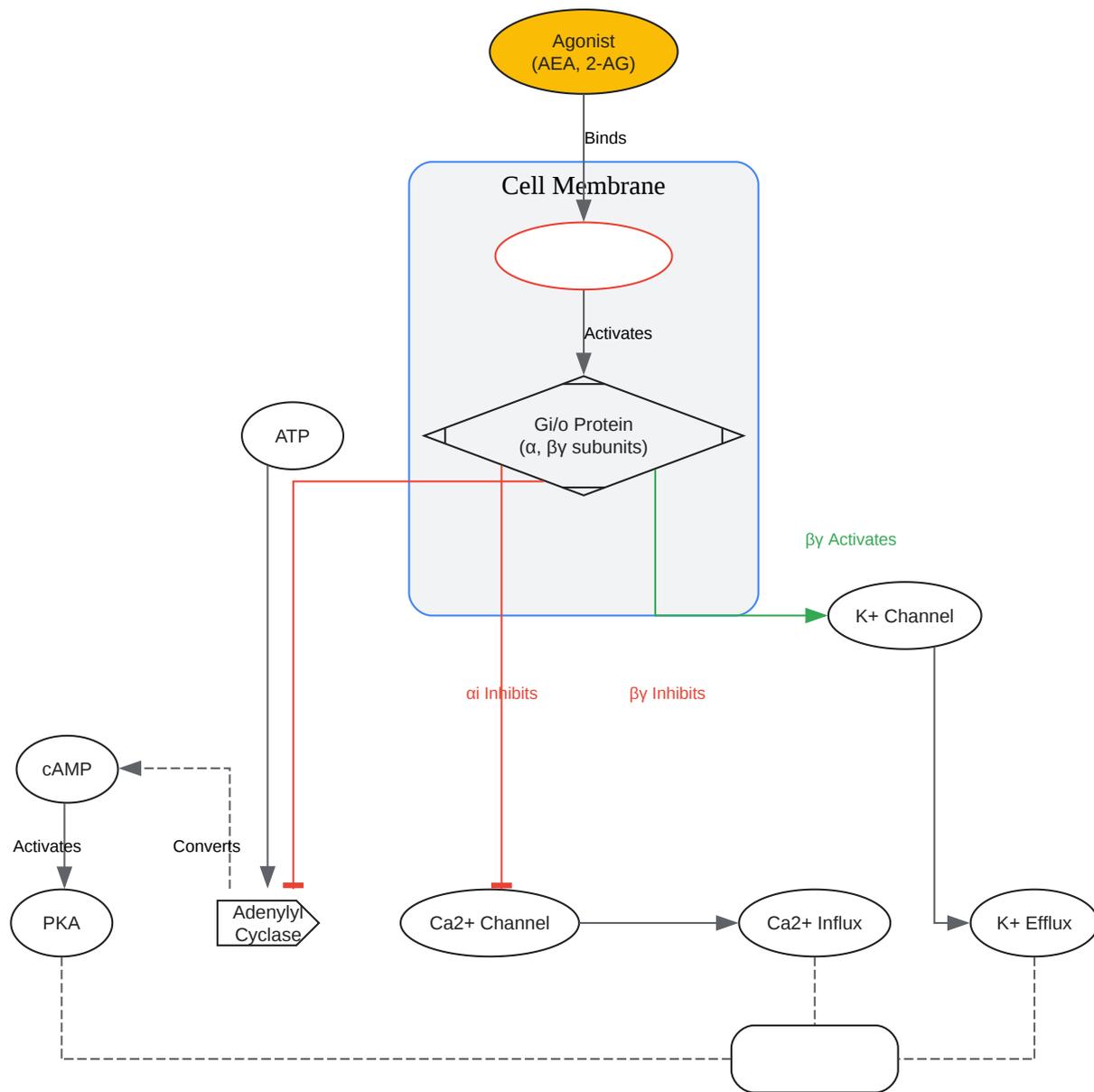
- Principle: This technique combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry to identify and quantify specific molecules in a complex mixture.[3][21][37]

- Materials and Reagents:
  - Biological sample (e.g., brain tissue, plasma).
  - Internal standards (deuterated versions of the endocannabinoids).[21]
  - Solvents for liquid-liquid or solid-phase extraction.[21]
  - LC-MS/MS system.
- Procedure:
  - Sample Preparation: Homogenize the biological sample and add internal standards.
  - Lipid Extraction: Perform a lipid extraction to isolate the endocannabinoids from the sample matrix.[21]
  - LC Separation: Inject the extracted sample into the LC system, where the different endocannabinoids are separated based on their physicochemical properties.
  - MS/MS Detection: As the separated compounds elute from the LC column, they are ionized and detected by the mass spectrometer. The instrument is set to monitor specific precursor-to-product ion transitions for each endocannabinoid and its internal standard, allowing for highly selective quantification.[37]
- Data Analysis: The concentration of each endocannabinoid in the original sample is calculated by comparing the peak area of the endogenous compound to that of its corresponding internal standard.

## Signaling Pathway Visualizations

The following diagrams, rendered in Graphviz DOT language, illustrate the key signaling pathways discussed in this guide.

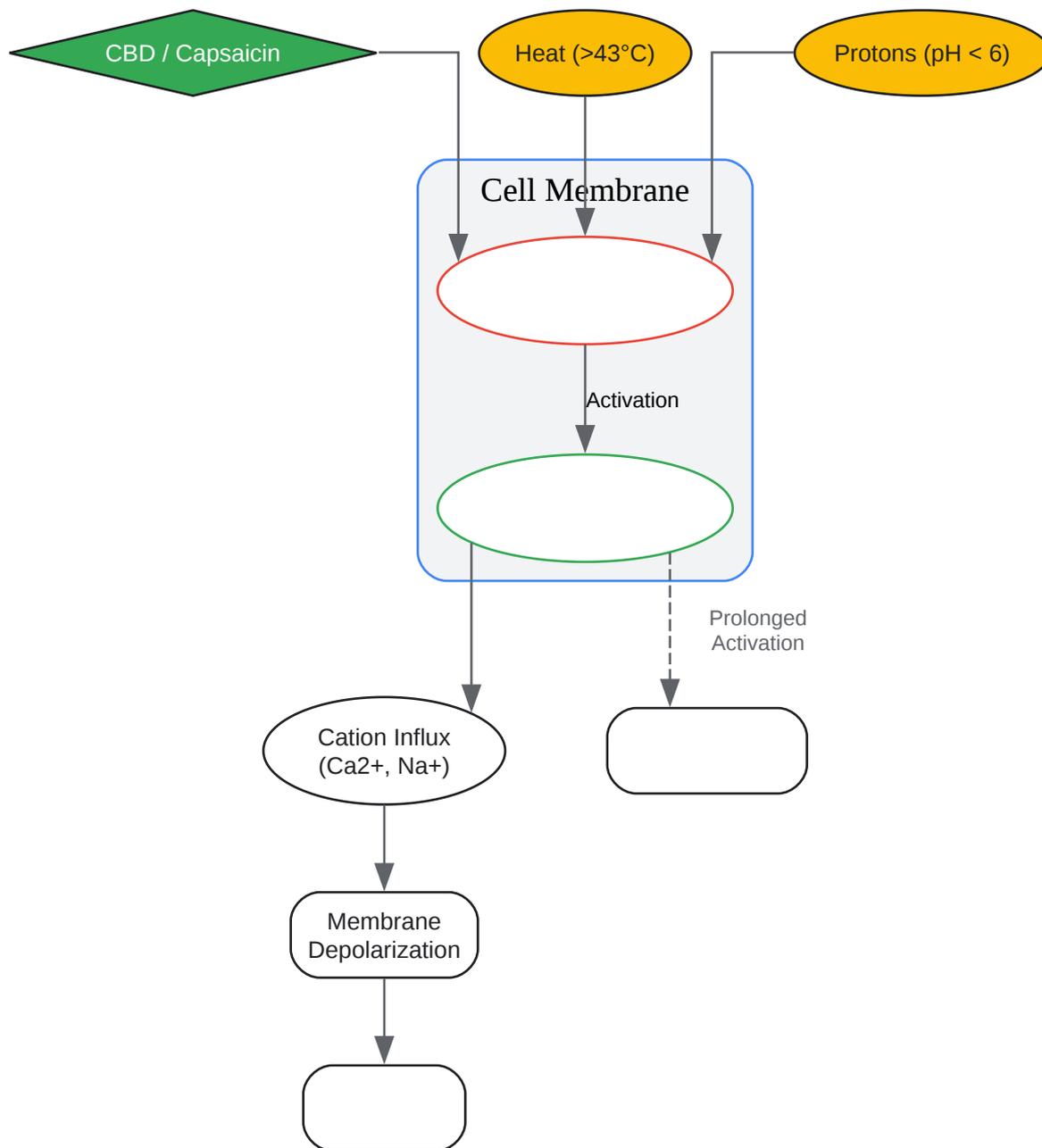
### CB1 Receptor G-Protein Signaling Pathway



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CB1 Receptor G-protein Signaling.

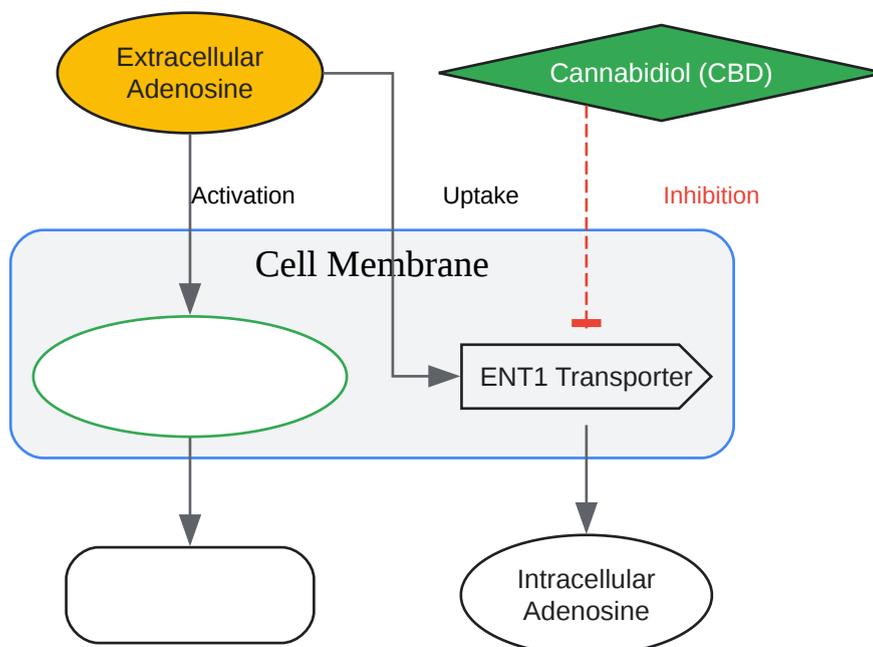
## TRPV1 Ion Channel Activation Pathway



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TRPV1 Ion Channel Activation.

## CBD's Influence on Adenosine Signaling



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CBD's Modulation of Adenosine Signaling.

## Conclusion

The interaction of cannabidiol with the endocannabinoid system is not a simple ligand-receptor relationship but rather a complex modulation of a wider signaling network. CBD's ability to enhance endocannabinoid tone by inhibiting FAAH, its allosteric modulation of the CB1 receptor, and its direct activity at a range of other targets including TRPV1, 5-HT1A, and the adenosine system, collectively contribute to its observed therapeutic effects. This multifaceted mechanism of action presents both a challenge and an opportunity for drug development. A thorough understanding of these intricate pathways, supported by robust quantitative data and detailed experimental methodologies, is paramount for researchers and scientists aiming to harness the full therapeutic potential of CBD and to develop novel cannabinoid-based medicines with improved efficacy and safety profiles. The continued elucidation of these interactions will undoubtedly pave the way for new treatments for a wide variety of diseases.

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